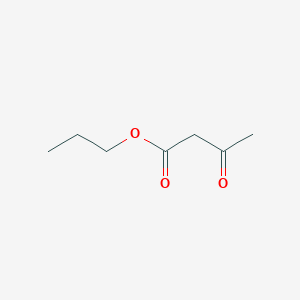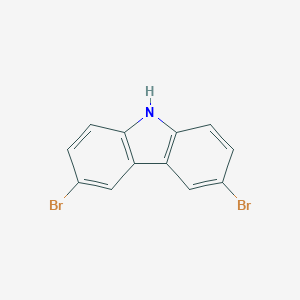
Helicid
Vue d'ensemble
Description
Helicide est un composé naturel principalement isolé du fruit de la plante Helicia nilgirica. Il appartient à la classe des flavonoïdes et a été reconnu pour ses diverses activités pharmacologiques, notamment ses propriétés sédatives, analgésiques et anti-inflammatoires .
Applications De Recherche Scientifique
Helicide has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of biocatalytic reactions and the development of new synthetic methods.
Biology: Investigated for its role in cellular processes and its interaction with biological molecules.
Mécanisme D'action
Target of Action
Helicid, a specific Chinese natural drug , primarily targets the central nervous system . It has been found to interact with serotonin transporters (SERTs) , which play a crucial role in regulating the balance of serotonin, a neurotransmitter involved in mood regulation .
Mode of Action
This compound exhibits pronounced biological activities, among which its hypnotic effects stand out . It is known for its well-documented sedation and analgesic activity . The compound’s interaction with its targets leads to changes in the central nervous system, resulting in sedative and analgesic effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate the CytC/caspase9/caspase3 signaling pathway , which is involved in the process of apoptosis, or programmed cell death . Moreover, this compound has been shown to regulate the expressions of apoptotic cytokines and the sGC/cGMP/PKG signaling pathway , which is involved in various cellular functions including cell proliferation and differentiation .
Pharmacokinetics
It is known that this compound exhibits low side effects , suggesting that it may have favorable ADME properties that contribute to its bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to improve depressive behaviors, learning and cognitive deficits, and increase hippocampal neurogenesis . These effects are possibly mediated by the expression of SERT, stimulation of the cAMP/PKA/CREB pathway, and enhancing the proliferation of hippocampal neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound derivatives via molecular docking and hemisynthesis has been explored to improve its hypnotic activity . Furthermore, the use of whole-cell catalytic approaches has been investigated for the synthesis of this compound derivatives .
Analyse Biochimique
Biochemical Properties
Helicid interacts with the enzyme tyrosinase . A novel tyrosinase inhibitor, 6′-O-cinnamoyl-helicid (this compound cinnamylate), was synthesized by a biocatalytic approach with Aspergillus oryzae cells . This interaction with tyrosinase suggests that this compound plays a role in the biosynthetic pathway of melanin .
Cellular Effects
This compound influences cell function by inhibiting tyrosinase, an enzyme involved in the biosynthetic pathway of melanin . This inhibition can lead to a reduction in melanin production, which can have various effects on cellular processes, particularly those related to pigmentation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with tyrosinase, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression related to melanin production .
Temporal Effects in Laboratory Settings
It is known that the whole-cells retained 68.87% of its initial activity after reusing for seven batches .
Metabolic Pathways
The biotransformation route of this compound was identified as demethylation, oxidation, dehydroxylation, hydrogenation, decarbonylation, glucuronide conjugation, and methylation . This suggests that this compound interacts with various enzymes and cofactors involved in these metabolic pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Helicide peut être synthétisé en utilisant une approche biocatalytique avec des cellules d'Aspergillus oryzae. Cette méthode permet d'obtenir un taux de conversion élevé, une vitesse de réaction et une régiosélectivité élevées, atteignant 99% dans des conditions optimales. Une autre méthode implique l'utilisation d'un biocatalyseur cellulaire entier à base de Pseudomonas aeruginosa lyophilisé pour l'acylation régiosélective de l'hélicide avec des esters vinyliques d'acides gras dans des solvants organiques.
Méthodes de production industrielle
La production industrielle d'hélicide implique souvent l'extraction et la purification à partir de la plante Helicia nilgirica. Le procédé comprend une extraction à l'eau ou une extraction par solvant organique, suivie d'étapes de purification telles que la chromatographie pour isoler le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Helicide subit diverses réactions chimiques, notamment:
Oxydation: Helicide peut être oxydé pour former divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir l'hélicide en ses formes réduites.
Substitution: Helicide peut subir des réactions de substitution, en particulier en présence de réactifs spécifiques.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles dans des conditions contrôlées.
Principaux produits
Applications de la recherche scientifique
Helicide a un large éventail d'applications de recherche scientifique:
Chimie: Utilisé comme composé modèle dans l'étude des réactions biocatalytiques et le développement de nouvelles méthodes de synthèse.
Biologie: Investigué pour son rôle dans les processus cellulaires et son interaction avec les molécules biologiques.
Mécanisme d'action
Helicide exerce ses effets par le biais de diverses cibles moléculaires et voies. Il interagit avec les enzymes et les récepteurs du système nerveux central, ce qui conduit à ses effets sédatifs et analgésiques. L'interaction avec la pepsine est entraînée par l'enthalpie, et les forces de Van der Waals et les liaisons hydrogène sont les principales forces entre l'hélicide et la pepsine. Des études de docking moléculaire ont confirmé le mode de liaison obtenu par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
Gastrodine: Structurellement similaire à l'hélicide et présente également des propriétés sédatives et analgésiques.
Dérivés de cinnamylate: Des composés comme le cinnamylate d'hélicide, synthétisés par des méthodes biocatalytiques, partagent des activités pharmacologiques similaires.
Unicité
Helicide est unique en raison de son efficacité élevée dans le traitement de la douleur neuropathique et des troubles du sommeil sans provoquer d'insomnie de rebond ou de dépendance aux médicaments . Sa capacité à être efficacement délivré par des systèmes avancés de délivrance de médicaments améliore encore son potentiel thérapeutique .
Propriétés
IUPAC Name |
4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZAGZCCJJBKNZ-SYLRKERUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















